molecular formula C8H9ClO B072185 4-Chloro-2,3-dimethylphenol CAS No. 1570-76-9

4-Chloro-2,3-dimethylphenol

Cat. No.: B072185
CAS No.: 1570-76-9
M. Wt: 156.61 g/mol
InChI Key: CFCVHJRJEWDVOG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by a benzene ring substituted with a chlorine atom and two methyl groups. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .

Mechanism of Action

Target of Action

4-Chloro-2,3-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial chemical compound . It primarily targets a wide range of microorganisms including viruses, bacteria, fungi, and algae . It is particularly effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .

Mode of Action

The mode of action of this compound involves the disruption of the cell wall of the targeted microorganisms . This disruption is due to the phenolic nature of the compound, which interferes with the integrity and function of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the structure and function of the bacterial cell wall . The compound’s phenolic nature allows it to interact with and disrupt these pathways, leading to the death of the bacteria .

Result of Action

The primary result of the action of this compound is the death of the targeted microorganisms . By disrupting the cell wall, the compound causes the bacteria to lose their structural integrity and function, leading to cell death . This makes this compound effective as an antiseptic and disinfectant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, its storage and use should be in a cool, well-ventilated place away from heat sources . Furthermore, the compound’s effectiveness as an antimicrobial agent can be influenced by factors such as the presence of organic matter, the pH of the environment, and the specific microorganisms present .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylphenol can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-Chloro-2,3-dimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and methyl groups enhances its antimicrobial efficacy while maintaining stability under various conditions .

Properties

IUPAC Name

4-chloro-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVHJRJEWDVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075092
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-23-9, 1570-76-9
Record name Chloroxylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,3-dimethylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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